molecular formula C20H20N4O3 B2403551 2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 850751-72-3

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No. B2403551
CAS RN: 850751-72-3
M. Wt: 364.405
InChI Key: IDBANIMZRNPOOM-UHFFFAOYSA-N
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Description

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C20H20N4O3 and its molecular weight is 364.405. The purity is usually 95%.
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Scientific Research Applications

FLT-3 Inhibition

A study by Gaul et al. (2007) found that a series of compounds, including 4-amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes, acted as potent FLT3 tyrosine kinase inhibitors. These compounds showed significant antiproliferative activity against FLT3 ITD-mutated human leukemic cell lines and wild-type FLT3 BaF(3) expressed cell lines, indicating potential applications in leukemia treatment (Gaul et al., 2007).

Synthesis of Fused Polycyclic Pyrimidines

Harutyunyan (2016) explored the synthesis of fused polycyclic pyrimidines based on 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde. The research focused on condensation reactions with aromatic aldehydes, leading to the formation of various derivatives with potential biological activities such as antibacterial, antiviral, and antitumor effects (Harutyunyan, 2016).

Antimicrobial Activity of Dithiocarbamate Derivatives

Yurttaş et al. (2016) synthesized derivatives of 2-(substituted phenyl)-2-oxoethyl 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, demonstrating significant antimicrobial activity against various microorganism strains. This suggests potential applications in developing new antimicrobial agents (Yurttaş et al., 2016).

Molecular Structure and Interactions

Singh et al. (2018) studied the molecular structure of 3-[6-(4-Methoxyphenyl)-2-methylpyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)quinoline. The study detailed the conformation of the piperazine ring and the interactions between different molecular rings, providing insights into the structural basis of its biological activity (Singh et al., 2018).

Anticonvulsant Agent Development

Severina et al. (2021) developed and validated an HPLC method for determining related substances in the novel anticonvulsant drug candidate, Epimidin. This research is crucial for the quality control and development of new anticonvulsant drugs (Severina et al., 2021).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to various physiological changes depending on whether the receptors are activated or blocked .

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The interaction of the compound with these receptors can affect various biochemical pathways, leading to numerous downstream effects. These receptors are associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties were identified through in silico docking and molecular dynamics simulations, along with binding data . These properties play a crucial role in determining the compound’s bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the α1-ARs. The activation or blockade of these receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-27-16-7-5-15(6-8-16)22-10-12-23(13-11-22)19-17(14-25)20(26)24-9-3-2-4-18(24)21-19/h2-9,14H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBANIMZRNPOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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